4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a hydroxyethyl group, and a pentamethylphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps:
Formation of the Pyrazolone Core: This can be achieved through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate alkylating agent such as ethylene oxide is used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazolone core can be reduced to form a dihydropyrazolone derivative.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyrazolone derivative.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-5-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one: Similar pyrazolone core but lacks the hydroxyethyl and sulfonyl groups.
4-(2-hydroxyethyl)-5-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure but lacks the pentamethylphenyl sulfonyl group.
Uniqueness
4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of both the hydroxyethyl and pentamethylphenyl sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-3-methyl-2-(2,3,4,5,6-pentamethylphenyl)sulfonyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-9-10(2)12(4)16(13(5)11(9)3)24(22,23)19-14(6)15(7-8-20)17(21)18-19/h20H,7-8H2,1-6H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBVQJYYMGQZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2C(=C(C(=O)N2)CCO)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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